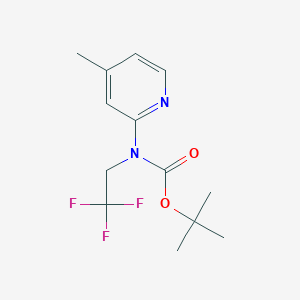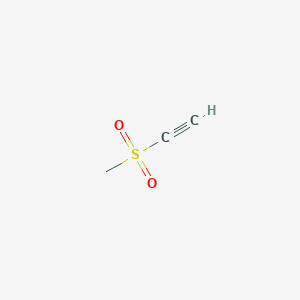
Methanesulfonylethyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonylethyne, also known as Methylsulfonylmethane (MSM), is an organosulfur compound with the formula (CH3)2SO2 . This colorless solid features the sulfone functional group and is considered relatively chemically inert . It is present in small amounts in many foods and beverages and is marketed as a dietary supplement .
Synthesis Analysis
A green and potentially scalable continuous flow synthesis of MSM has been demonstrated via metal catalyst-free hydrogen peroxide mediated oxidation of dimethyl sulfoxide .Chemical Reactions Analysis
While specific chemical reactions involving Methanesulfonylethyne were not found, it’s worth noting that sulfones, the class of compounds to which Methanesulfonylethyne belongs, are commonly synthesized by oxidation of sulfides or sulfoxides .Physical And Chemical Properties Analysis
Methanesulfonylethyne has a molar mass of 94.133 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 240.9±8.0 °C at 760 mmHg, and a flash point of 143.3±0.0 °C .Applications De Recherche Scientifique
Anti-Inflammatory Properties
Methanesulfonylethyne has gained popularity as a dietary supplement due to its anti-inflammatory effects. Research in animal models and human clinical trials has demonstrated its efficacy in reducing inflammation. Key outcomes include improved joint and muscle pain, reduced oxidative stress, and enhanced antioxidant capacity .
Joint Health and Pain Management
MSM supplementation has been studied extensively for its impact on joint health. It may alleviate mild knee pain and improve overall joint function. The compound’s anti-inflammatory properties contribute to its positive effects on joint discomfort .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-methylsulfonylethyne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2S/c1-3-6(2,4)5/h1H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWZWYRYNFFHPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonylethyne | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2397750.png)
![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)
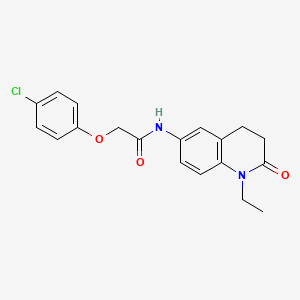
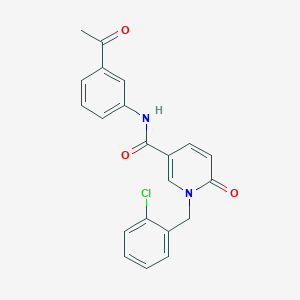
![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)
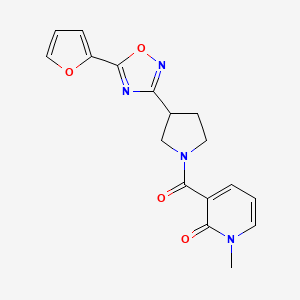
![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)
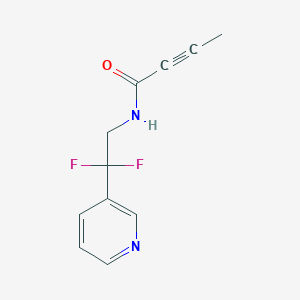
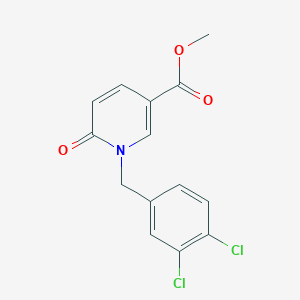
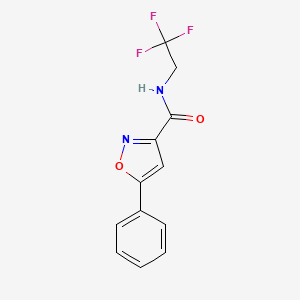
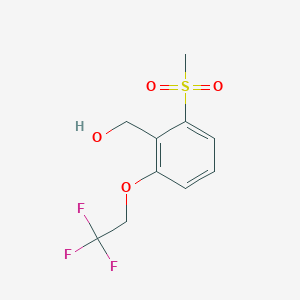
![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)
